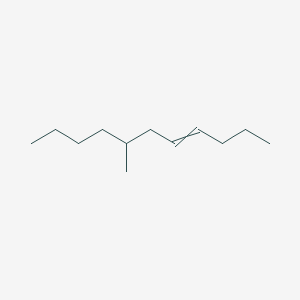
7-Methyl-4-undecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Undecene, 7-methyl-: is an organic compound belonging to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The molecular formula of 4-Undecene, 7-methyl- is C12H24 , and it has a molecular weight of 168.3190 g/mol . This compound is characterized by a long carbon chain with a double bond located at the fourth carbon and a methyl group attached to the seventh carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Undecene, 7-methyl- can be synthesized through various organic reactions. One common method involves the alkylation of alkenes . For instance, the reaction between 1-decene and methyl iodide in the presence of a strong base like potassium tert-butoxide can yield 4-Undecene, 7-methyl-. The reaction conditions typically involve refluxing the reactants in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: In an industrial setting, 4-Undecene, 7-methyl- can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down long-chain hydrocarbons into smaller alkenes using a catalyst at high temperatures. The resulting mixture is then separated through distillation to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Undecene, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, such as the addition of bromine (Br2), can occur at the double bond to form dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: 7-methyl-4-undecanol (diol).
Reduction: 7-methylundecane.
Substitution: 4,5-dibromo-7-methylundecane.
Aplicaciones Científicas De Investigación
4-Undecene, 7-methyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Undecene, 7-methyl- depends on the specific reaction it undergoes. For example, during oxidation , the double bond is attacked by an oxidizing agent, leading to the formation of a diol. In hydrogenation , the double bond is reduced by the addition of hydrogen atoms, facilitated by a catalyst . The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Comparación Con Compuestos Similares
1-Undecene: Another alkene with a double bond at the first carbon.
4-Decene, 7-methyl-: Similar structure but with a shorter carbon chain.
7-Methyl-1-undecene: An isomer with the double bond at the first carbon.
Uniqueness: 4-Undecene, 7-methyl- is unique due to the position of its double bond and the methyl group. This specific structure imparts distinct chemical properties and reactivity compared to its isomers and other similar alkenes .
Propiedades
Número CAS |
312298-60-5 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
7-methylundec-4-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3 |
Clave InChI |
VELXNVLISHFDBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CC=CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
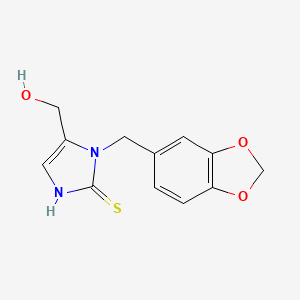
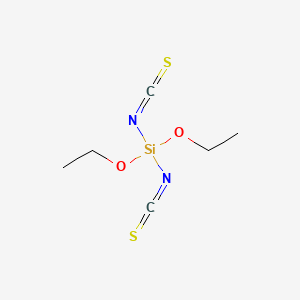
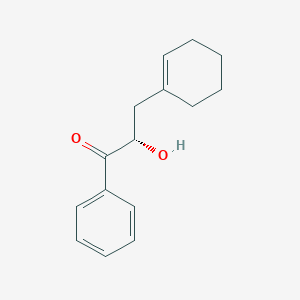
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
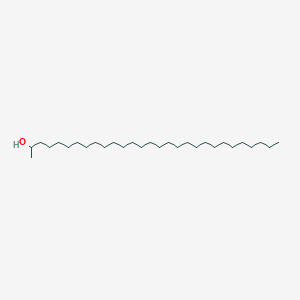
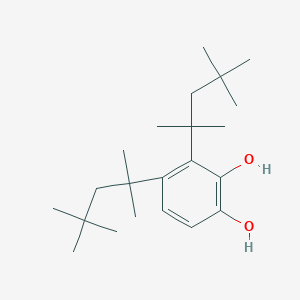
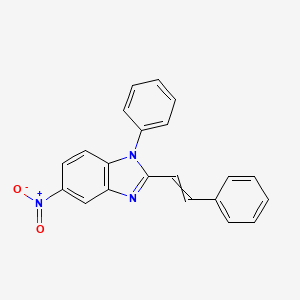
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
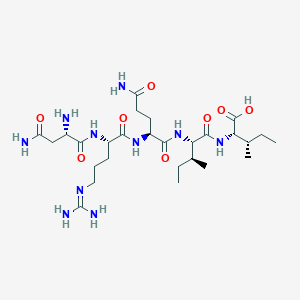
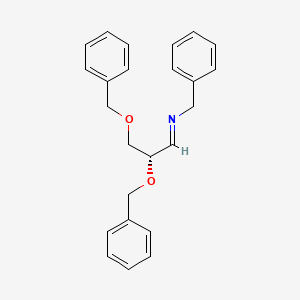
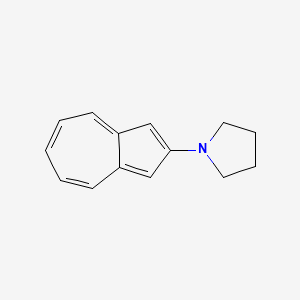
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)
